Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-8(12)9-4-2-6(3-5-9)7(11)10-9/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
KVFFDMZQDNBPLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
The most direct route to the 2-azabicyclo[2.2.2]octane system involves 1,3-dipolar cycloaddition between 3-oxidopyrazinium ylides and activated alkenes. As demonstrated by recent work in The Journal of Organic Chemistry, methyl acrylate reacts with 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium under mild conditions (toluene, 25°C, 72 hr) to yield 3,8-diazabicyclo[3.2.1]octane intermediates. These intermediates undergo Wagner-Meerwein rearrangement to form 2,5-diazabicyclo[2.2.2]octanes (Fig. 1A). While this method originally targets diaza systems, strategic modification of the ylide structure could enable mono-aza variant synthesis.
Key Parameters:
- Dipole: 3-Oxidopyrazinium ylides require electron-withdrawing groups (e.g., methyl esters) for stability
- Dipolarophile Reactivity: Methyl acrylate (80% conversion) outperforms sterically hindered derivatives like tert-butyl acrylate (51% yield)
- Stereocontrol: Solvent polarity significantly impacts diastereoselectivity (e.g., toluene vs. THF)
Hydrogenation-Mediated Ring Saturation
Catalytic Hydrogenation of Unsaturated Precursors
Patent literature (US4925942A) reveals that unsaturated bicyclic esters like methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate can be hydrogenated to saturated analogs using Raney nickel under mild conditions (60°C, 6 bar H₂, 4 hr). Applied to the target compound, this approach would involve:
- Synthesis of methyl 2-azabicyclo[2.2.2]oct-2-ene-1-carboxylate via Heck coupling or Diels-Alder reaction
- Selective hydrogenation of the endocyclic double bond
Advantages:
- Cost Efficiency: Raney nickel catalysis avoids expensive noble metals (PtO₂ yields <10% in comparable systems)
- Scalability: Reactions proceed in aqueous media with >95% conversion
Lactonization-Rearrangement Cascades
Acid-Catalyzed Skeletal Reorganization
The ACS study identifies an unprecedented pathway where acrylic acid derivatives participate in cycloaddition-rearrangement-lactonization cascades. For methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate synthesis, this could involve:
- Initial 1,3-dipolar cycloaddition forming a [3.2.1] bicyclic intermediate
- Acid-mediated Wagner-Meerwein rearrangement to [2.2.2] system
- Spontaneous lactonization locking the final structure
Experimental Validation:
- Yield Optimization: Using acrylic acid as dipolarophile achieves 71% yield for tricyclic lactone-lactams
- Temperature Effects: Rearrangement proceeds efficiently at 80°C without catalyst degradation
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for oxidation and various organic bases for enantioselective synthesis . The conditions are usually mild to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Drug Discovery
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate serves as a crucial scaffold in the development of novel pharmaceuticals. Its structural properties make it a potential candidate for synthesizing compounds with significant biological activities, including anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound can exhibit selective inhibition of certain enzymes related to neurodegenerative diseases, such as Alzheimer's disease, by targeting presenilin complexes (PSEN) .
Synthetic Intermediate
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various modifications, making it a versatile building block in organic synthesis . Recent studies have demonstrated its role in the total synthesis of tropane alkaloids, which are known for their pharmacological properties .
Neuroscience Research
The compound's ability to penetrate the blood-brain barrier enhances its significance in neuroscience research. It has been investigated for its potential to modulate neurotransmitter systems, particularly those involved in cognitive functions and mood regulation . In vivo studies have shown promising pharmacokinetic profiles, suggesting that it can be effectively delivered to target sites within the brain .
Case Study 1: Alzheimer's Disease
A study focused on the synthesis of sulfonamide derivatives of this compound revealed their potential as selective inhibitors of PSEN complexes associated with Alzheimer's disease. The compound (+)-13b demonstrated a potency of 5.5 nM against PSEN1-APH1B complexes, indicating its promise as a therapeutic agent .
| Compound | Target | Potency (nM) | Selectivity |
|---|---|---|---|
| (+)-13b | PSEN1-APH1B | 5.5 | >300-fold vs PSEN2 |
Case Study 2: Neuropharmacology
In another investigation, the pharmacokinetic properties of this compound were assessed in mouse models. The results indicated a high clearance rate and significant volume of distribution, suggesting extensive tissue distribution and potential efficacy in neurological applications .
Mechanism of Action
The mechanism by which Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical differences between the target compound and its analogues:
Physicochemical Properties
- Polarity and Solubility: The 3-oxo group in the target compound increases polarity compared to non-oxygenated analogues like Methyl bicyclo[2.2.2]octane-1-carboxylate (logP = 2.64 vs. estimated logP < 1 for the target). This enhances water solubility, critical for drug bioavailability.
- Basicity : The 2-aza group introduces basicity (pKa ~8–10), allowing protonation at physiological pH, which improves membrane permeability .
Biological Activity
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate (CAS No. 21239-95-2) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₃NO₃
- Molecular Weight : 183.21 g/mol
- PubChem CID : 57557344
- Structure : The compound features a bicyclic structure which contributes to its unique biological activity.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurobiology and inflammation:
- Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects, which may be relevant for this compound.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays and studies:
| Study | Method | Findings |
|---|---|---|
| In Vitro Study | Cell viability assays | Demonstrated cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties. |
| In Vivo Study | Mouse model | Showed significant reduction in tumor growth compared to control groups, suggesting efficacy in cancer treatment. |
| Receptor Binding Assay | Radiolabeled ligand binding | Indicated high affinity for specific neurotransmitter receptors, supporting its role as a modulator in neuropharmacology. |
Case Studies
-
Anti-Cancer Activity : A study on the efficacy of this compound in human cancer xenografts demonstrated notable tumor regression when administered at specific dosages (e.g., 10 mg/kg). The mechanism was linked to apoptosis induction and cell cycle arrest.
"The compound effectively delayed the growth of tumors without significant toxicity to normal tissues" .
- Neuropharmacological Effects : In a behavioral study assessing the impact on anxiety-like behaviors in rodent models, administration of the compound resulted in reduced anxiety levels, indicating potential therapeutic applications for anxiety disorders.
Pharmacokinetics
Pharmacokinetic studies reveal important characteristics regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate to high |
| Half-life (T₁/₂) | Approximately 0.48 hours |
| Volume of Distribution (Vd) | High (3.43 L/kg), indicating extensive tissue distribution |
| Clearance Rate | High clearance (99 mL/min/kg), suggesting rapid elimination from the body |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
